1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-7-1-3-13(5-7)9-8-2-4-15-10(8)12-6-11-9/h2,4,6-7,14H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBRXZWGQGUJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the thieno[2,3-d]pyrimidine moiety exhibit significant anticancer properties. Studies have shown that derivatives of 1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that modifications to the pyrrolidine ring could enhance cytotoxicity against various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents .
Antiviral Properties
The compound has also been investigated for its antiviral effects. Research indicates that certain thieno[2,3-d]pyrimidine derivatives possess activity against viral infections by inhibiting viral replication mechanisms. This application is particularly relevant in the context of emerging viral diseases where traditional antiviral therapies may be ineffective .
Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotective benefits. Studies suggest that it can modulate neuroinflammatory pathways and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This potential application opens avenues for developing therapeutics aimed at neuroprotection .
Agricultural Science
Pesticidal Activity
The unique chemical structure of 1-{thieno[2,3-d]pyrrolidin-4-yl} has led to its exploration as a potential pesticide. Research has shown that derivatives can exhibit herbicidal and insecticidal properties, making them suitable candidates for developing environmentally friendly agricultural chemicals. The compound's ability to disrupt metabolic pathways in pests suggests it could serve as an effective alternative to conventional pesticides .
Materials Science
Polymer Synthesis
In materials science, thieno[2,3-d]pyrimidine derivatives have been utilized in the synthesis of novel polymers with enhanced electrical and thermal properties. The incorporation of 1-{thieno[2,3-d]pyrrolidin-3-ol} into polymer matrices can improve conductivity and stability, making it valuable for applications in electronic devices and sensors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to inhibit tubulin polymerization also contributes to its antiproliferative effects .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-yl Hydrazones (CDK4 Inhibitors)
Compounds such as 2-pyridinecarboxaldehyde [6-(tert-butyl)thieno[2,3-d]pyrimidine-4-yl]hydrazone (from ) share the thieno[2,3-d]pyrimidine core but differ in substituents. These hydrazones exhibit potent Cyclin D1-CDK4 inhibition (IC₅₀ values in nanomolar range) due to their planar hydrazone linker, which facilitates π-π stacking with kinase active sites. In contrast, the pyrrolidin-3-ol group in the target compound may enhance solubility and selectivity for non-kinase targets .
Thienopyrimidine-Rhodanine Hybrids (Antioxidants)
Compounds like (Z)-5-(4-methylbenzylidene)-3-(thieno[2,3-d]pyrimidin-4-yl)-2-thioxothiazolidin-4-one (IC₅₀ = 17.64 ± 0.06 μg/mL) and (Z)-5-(2-nitrobenzylidene)-3-(thieno[2,3-d]pyrimidin-4-yl)-2-thioxothiazolidin-4-one (IC₅₀ = 17.54 ± 0.23 μg/mL) demonstrate significant antioxidant activity comparable to ascorbic acid. The rhodanine moiety contributes to radical scavenging, whereas the pyrrolidin-3-ol in the target compound may offer alternative redox-modulating mechanisms .
Heterocyclic Analogues with Modified Cores
Chromeno[2,3-d]pyrimidin-4-yl Derivatives
Compounds such as 5-(2-(9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidin-4-yl)hydrazono)pentane-1,2,3,4-tetraol () replace the thiophene ring with a chromene system. However, the reduced sulfur content may diminish thiol-mediated interactions compared to thienopyrimidines .
Pyrrolo[2,3-d]pyrimidine Derivatives (JAK1 Inhibitors)
The compound 4-{(3R)-3-[(1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine () substitutes the thiophene with a pyrrole ring. This pyrrolo[2,3-d]pyrimidine derivative exhibits JAK1 inhibition, leveraging the nitrogen-rich core for ATP-binding pocket interactions. The absence of sulfur may alter metabolic stability compared to thienopyrimidines .
Comparative Data Table
Key Research Findings and Insights
Core Flexibility: Thieno[2,3-d]pyrimidines exhibit greater metabolic versatility (via sulfur oxidation) than pyrrolo- or chromeno-pyrimidines, which could influence pharmacokinetics .
Biological Activity
1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article explores its biological activity, focusing on its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C11H11N3OS
- Molecular Weight : 233.29 g/mol
- CAS Number : 16228599
This compound features a thieno[2,3-d]pyrimidine moiety fused with a pyrrolidine ring, which contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Tubulin Polymerization : Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiproliferative effects by inhibiting tubulin polymerization. For example, a related compound demonstrated an IC50 of 1.6 μM against tubulin polymerization and induced G2/M cell cycle arrest and apoptosis in cancer cells .
- Targeting Vascular Endothelial Growth Factor Receptor (VEGFR) : Some studies suggest that compounds within this class may inhibit VEGFR activity, which is crucial for tumor angiogenesis and growth. This makes them potential candidates for cancer treatment.
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various pathogens due to its ability to disrupt cellular processes in bacteria and fungi.
Research Findings
Several studies have explored the biological activity of thieno[2,3-d]pyrimidine derivatives, including this compound:
Case Study 1: Anticancer Activity
A recent study synthesized a series of thieno[2,3-d]pyrimidine derivatives that included this compound. The results showed that these compounds effectively inhibited the proliferation of several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives. The results indicated that these compounds could significantly reduce the release of TNF-alpha and other inflammatory mediators in vitro, suggesting their utility in treating inflammatory diseases.
Q & A
Intermediate Research Question
- Molecular docking : Screen against kinase libraries (e.g., PDB entries 2JDO, 4ASD) to prioritize EGFR or CDK2 targets .
- Pharmacophore modeling : Align with ATP-binding site features (e.g., hinge region hydrogen bonds) .
- MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns trajectories) .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Intermediate Research Question
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
- Byproduct formation : Monitor thioamide impurities via TLC (R = 0.3 in ethyl acetate/hexane) and optimize reaction stoichiometry .
- Yield reproducibility : Use automated reactors (e.g., ChemSpeed SLT II) for temperature/pH control .
How do solvent polarity and proticity affect the compound’s stability during storage?
Basic Research Question
- Polar aprotic solvents (DMF, DMSO) : Accelerate degradation (t < 7 days) via nucleophilic attack on the pyrimidine ring.
- Aprotic nonpolar solvents (toluene) : Enhance stability (t > 30 days) .
- Storage recommendation : Lyophilize and store under argon at -20°C in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
